

Spectroscopic and Synthetic Profile of Undec-10-enohydrazide: A Technical Guide

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Compound of Interest

Compound Name: **Undec-10-enohydrazide**

Cat. No.: **B1197583**

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Abstract

Undec-10-enohydrazide is a versatile bifunctional molecule incorporating a terminal alkene and a hydrazide group. This unique structure makes it a valuable building block in synthetic chemistry, particularly for the development of novel heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a detailed overview of the spectroscopic characteristics of **Undec-10-enohydrazide**, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive experimental protocol for its synthesis is presented, along with a visual representation of the synthetic workflow. Due to the limited availability of published experimental spectra for **Undec-10-enohydrazide**, this guide offers predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

Chemical Structure and Properties

IUPAC Name: **Undec-10-enohydrazide** CAS Number: 5458-77-5 Chemical Formula:

$C_{11}H_{22}N_2O$ Molecular Weight: 198.31 g/mol Chemical Structure:

Predicted Spectroscopic Data

While experimental spectra for **Undec-10-enohydrazide** are not readily available in the public domain, the following tables summarize the predicted spectroscopic data based on its structure

and comparison with analogous compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ , ppm) | Multiplicity | Number of Protons | Assignment |
|----------------------------------|--------------|-------------------|--|
| ~7.8 - 8.2 | br s | 1H | -C(O)NH- |
| ~5.72 - 5.88 | m | 1H | -CH=CH ₂ |
| ~4.90 - 5.05 | m | 2H | -CH=CH ₂ |
| ~3.9 - 4.1 | br s | 2H | -NH-NH ₂ |
| ~2.10 - 2.20 | t | 2H | -CH ₂ -C(O)- |
| ~1.98 - 2.08 | q | 2H | -CH ₂ -CH=CH ₂ |
| ~1.55 - 1.65 | m | 2H | -CH ₂ -CH ₂ -C(O)- |
| ~1.20 - 1.40 | m | 10H | -(CH ₂) ₅ - |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| ~173 - 175 | C=O |
| ~139 | -CH=CH ₂ |
| ~114 | -CH=CH ₂ |
| ~35 - 37 | -CH ₂ -C(O)- |
| ~33 - 34 | -CH ₂ -CH=CH ₂ |
| ~28 - 30 | -(CH ₂) _n - |
| ~25 - 26 | -CH ₂ -CH ₂ -C(O)- |

Predicted IR Spectral Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------|
| 3300 - 3400 | Strong, Broad | N-H stretch (hydrazide) |
| 3070 - 3090 | Medium | =C-H stretch (alkene) |
| 2850 - 2960 | Strong | C-H stretch (alkane) |
| 1640 - 1680 | Strong | C=O stretch (amide I) |
| 1635 - 1645 | Medium | C=C stretch (alkene) |
| 1520 - 1550 | Medium | N-H bend (amide II) |
| 910 & 990 | Medium | =C-H bend (alkene) |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |
|-----|---|
| 198 | [M] ⁺ (Molecular Ion) |
| 167 | [M - NHNH ₂] ⁺ |
| 155 | [M - C ₃ H ₅] ⁺ |
| 55 | [C ₄ H ₇] ⁺ |
| 41 | [C ₃ H ₅] ⁺ |

Experimental Protocols: Synthesis of Undec-10-eno hydrazide

The synthesis of **Undec-10-eno hydrazide** is typically achieved through a two-step process starting from undec-10-enoic acid.

Step 1: Esterification of Undec-10-enoic Acid

Objective: To convert undec-10-enoic acid to its methyl ester, methyl undec-10-enoate.

Materials:

- Undec-10-enoic acid
- Methanol (absolute)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve undec-10-enoic acid in an excess of absolute methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
- After cooling to room temperature, remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl undec-10-enoate.

Step 2: Hydrazinolysis of Methyl Undec-10-enoate

Objective: To convert methyl undec-10-enoate to **Undec-10-enohydrazide**.

Materials:

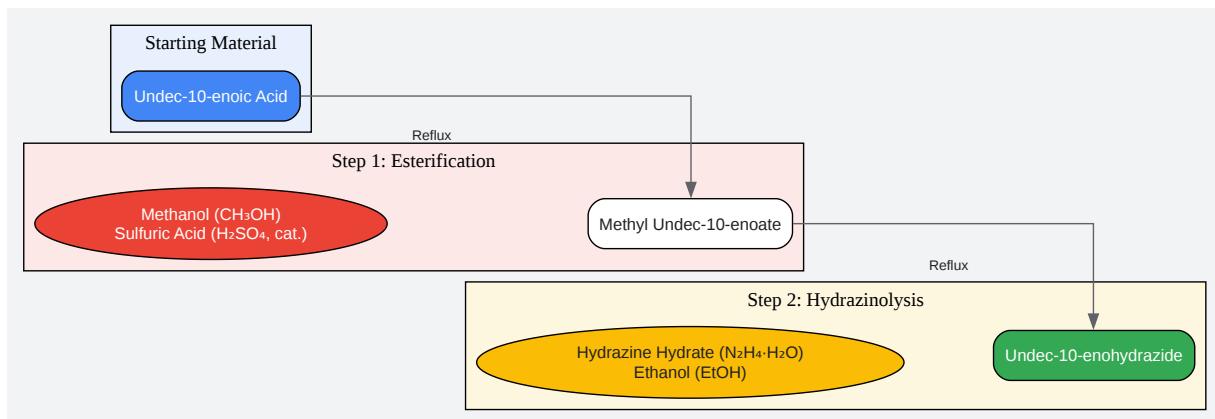
- Methyl undec-10-enoate
- Hydrazine hydrate (80-95%)
- Ethanol
- Round-bottom flask
- Reflux condenser

Procedure:

- Dissolve methyl undec-10-enoate in ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product, **Undec-10-enohydrazide**, will often precipitate from the solution upon cooling.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Mandatory Visualization

Synthesis Workflow of Undec-10-enohydrazide

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